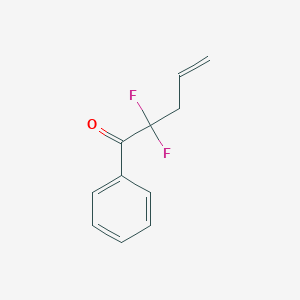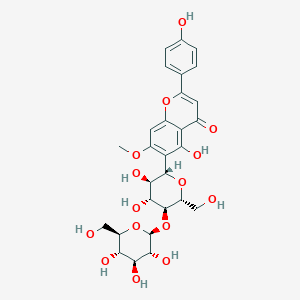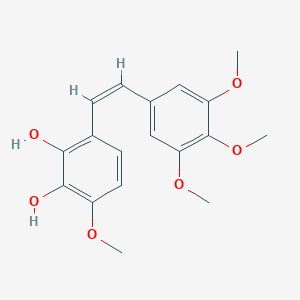
2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cyano-3-fluorocinnamamide is an organic compound characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a cinnamamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-3-fluorocinnamamide typically involves the reaction of 3-fluorocinnamic acid with a cyanoacetylating agent. One common method is the reaction of 3-fluorocinnamic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of alpha-Cyano-3-fluorocinnamamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Alpha-Cyano-3-fluorocinnamamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with active methylene compounds to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Condensation Reactions: Reagents like malononitrile or ethyl cyanoacetate under basic conditions are typical.
Major Products:
Nucleophilic Substitution: Substituted amides and nitriles.
Condensation Reactions: Heterocyclic compounds such as pyridines and pyrimidines.
Scientific Research Applications
Alpha-Cyano-3-fluorocinnamamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mechanism of Action
The mechanism of action of alpha-Cyano-3-fluorocinnamamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues . Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Alpha-Cyano-4-hydroxycinnamic acid
- Alpha-Cyano-3-chlorocinnamamide
- Alpha-Cyano-3-bromocinnamamide
Comparison: Alpha-Cyano-3-fluorocinnamamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .
Properties
CAS No. |
100908-62-1 |
|---|---|
Molecular Formula |
C10H7FN2O |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ |
InChI Key |
NVGNGLIOIXXMRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)F |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)F |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)F |
Pictograms |
Acute Toxic |
Synonyms |
2-Cyano-3-(m-fluorophenyl)acrylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)






![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)


